molecular formula C24H33O3P B6298496 (2R,3R)-3-(tert-Butyl)-4-(2,6-diisopropoxyphenyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole CAS No. 2565792-46-1

(2R,3R)-3-(tert-Butyl)-4-(2,6-diisopropoxyphenyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole

Cat. No.: B6298496
CAS No.: 2565792-46-1
M. Wt: 400.5 g/mol
InChI Key: VWLRYNSHMYBZIB-UULLZXFKSA-N
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Description

(2R,3R)-3-(tert-Butyl)-4-(2,6-diisopropoxyphenyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole is a complex organic compound characterized by its unique structural features The compound contains a tert-butyl group, two diisopropoxyphenyl groups, and a benzo[d][1,3]oxaphosphole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in the synthesis include tert-butyl nitrite, boron trifluoride diethyl etherate, and various solvents such as toluene .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-3-(tert-Butyl)-4-(2,6-diisopropoxyphenyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include tert-butyl nitrite, boron trifluoride diethyl etherate, and various solvents. Reaction conditions such as temperature, pressure, and reaction time are optimized to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce substituted analogs of the compound.

Scientific Research Applications

(2R,3R)-3-(tert-Butyl)-4-(2,6-diisopropoxyphenyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (2R,3R)-3-(tert-Butyl)-4-(2,6-diisopropoxyphenyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The tert-butyl group and diisopropoxyphenyl groups play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R,3R)-3-(tert-Butyl)-4-(2,6-diisopropoxyphenyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole is unique due to its specific structural features, which confer distinct chemical properties and reactivity patterns. Its combination of tert-butyl and diisopropoxyphenyl groups, along with the benzo[d][1,3]oxaphosphole ring, sets it apart from other similar compounds.

Properties

IUPAC Name

(2R,3R)-3-tert-butyl-4-[2,6-di(propan-2-yloxy)phenyl]-2-methyl-2H-1,3-benzoxaphosphole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33O3P/c1-15(2)25-19-12-10-13-20(26-16(3)4)22(19)18-11-9-14-21-23(18)28(17(5)27-21)24(6,7)8/h9-17H,1-8H3/t17-,28+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWLRYNSHMYBZIB-UULLZXFKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1OC2=CC=CC(=C2P1C(C)(C)C)C3=C(C=CC=C3OC(C)C)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1OC2=CC=CC(=C2[P@]1C(C)(C)C)C3=C(C=CC=C3OC(C)C)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33O3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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